PTX-013 HCl

cytotoxicity profiling calixarene SAR cancer panel screening

PTX-013 HCl (PTX013 tetrahydrochloride) is a synthetic polycationic calixarene derivative with molecular formula C₄₄H₆₄Cl₄N₄O₄ and molecular weight 854.82 g/mol. It emerged from a medicinal chemistry program that chemically modified the hydrophobic and hydrophilic faces of parent calixarene topomimetics PTX008 and PTX009 — themselves non-peptidic mimetics of the angiostatic peptide Anginex — to yield compounds with substantially greater cytotoxic potency.

Molecular Formula C44H64Cl4N4O4
Molecular Weight 854.82
Cat. No. B1191835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTX-013 HCl
SynonymsPTX013;  PTX-013;  PTX 013;  PTX-013 tetrahydrochloride;  PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride
Molecular FormulaC44H64Cl4N4O4
Molecular Weight854.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

PTX-013 HCl: A Polycationic Calix[4]arene Tetrahydrochloride with Differentiated Cytotoxic Potency for Oncology and Drug-Resistance Research


PTX-013 HCl (PTX013 tetrahydrochloride) is a synthetic polycationic calix[4]arene derivative with molecular formula C₄₄H₆₄Cl₄N₄O₄ and molecular weight 854.82 g/mol . It emerged from a medicinal chemistry program that chemically modified the hydrophobic and hydrophilic faces of parent calixarene topomimetics PTX008 and PTX009 — themselves non-peptidic mimetics of the angiostatic peptide Anginex — to yield compounds with substantially greater cytotoxic potency [1]. PTX-013 HCl functions as a cytotoxic agent rather than a cytostatic agent, inducing sub-G1 DNA fragmentation and G0/G1 cell cycle arrest, and its molecular target is reported to differ from the galectin-1 target of its parent PTX008 [1]. Structurally, PTX013 features shorter, more polar 2-dimethylaminoethoxy substituents replacing the N-(2-dimethylamino)ethyl acetamido groups of PTX008, a modification that reduces alkyl chain length and increases polar character [2].

Why PTX-013 HCl Cannot Be Approximated by In-Class Calixarene Analogs: The Case for Compound-Specific Procurement


Calix[4]arene-based anti-tumor agents within the PTX series are not interchangeable. PTX008 (OTX008/calixarene 0118) acts primarily as an angiostatic, allosteric galectin-1 inhibitor with a cytostatic profile, while PTX013 functions as a direct cytotoxic agent with a different molecular target and mechanism, as evidenced by divergent cell proliferation inhibitory profiles and the retention of PTX013 activity in galectin-1-low and galectin-1-negative drug-resistant lines [1]. Even among structurally adjacent analogs within the same chemical optimization series — PTX013, PTX014, and PTX015 — in vitro potency varies substantially: PTX013 attains IC₅₀ values of 0.2–2 µM across a broad panel, whereas PTX014 exhibits markedly weaker activity (6–15 µM range) and PTX015, while potent (~2 µM on many lines), shows a different selectivity fingerprint [1]. PTX013's reduced alkyl chain length and elimination of the amide linkage relative to PTX008 yields an approximately 8-fold enhancement in galectin-3 binding affinity [2], further underscoring that minor structural modifications produce non-linear changes in biological activity. Consequently, procurement of a generic calixarene or the closest-name analog in lieu of authenticated PTX-013 HCl risks compound identity-dependent loss of potency, altered mechanism, and irreproducible in vivo results.

PTX-013 HCl Quantitative Differentiation Evidence: Comparator-Backed Potency, Drug-Resistance Activity, and In Vivo Advantage


Broad-Spectrum Cytotoxic Potency Across 8 Cell Lines: PTX013 IC₅₀ 0.2–2 µM Versus PTX008 Mid-Single-Digit Micromolar and Higher

In a head-to-head cytotoxicity screen across eight cell types — including normal primary cells (HUVEC, fibroblasts), immortalized endothelial cells (2H11), and five cancer lines (MA148 ovarian, A549 lung, SCH breast, FSaII fibrosarcoma, B16F10 melanoma) — PTX013 achieved IC₅₀ values spanning 0.2 to 2 µM, whereas the parent compound PTX008 showed a wide IC₅₀ range from 0.5 to >100 µM with predominantly mid-single-digit micromolar activity [1]. The largest potency differentials were observed in 2H11 (PTX013 IC₅₀ = 0.7 µM vs PTX008 >100 µM, >140-fold), B16F10 (PTX013 IC₅₀ = 1 µM vs PTX008 80 µM, 80-fold), and SCK (PTX013 IC₅₀ = 0.7 µM vs PTX008 100 µM, ~140-fold). PTX013 was deemed 'overall the most active compound' in the series [1].

cytotoxicity profiling calixarene SAR cancer panel screening

Retained Sub-Micromolar to Low-Micromolar Potency Against Drug-Resistant, EMT-Phenotype Cancer Sublines

PTX013 was tested against a panel of four drug-resistant human cancer sublines exhibiting an epithelial-to-mesenchymal transition (EMT) phenotype: Colo205-R (acquired resistance to Enzastaurin), SQ20B-R (radio-resistant; acquired resistance to PTX008 after ~6 months of treatment), MCF7-R (WISP-2/CCN5 knockdown), and DLD-R (Snail-induced EMT). PTX013 exhibited IC₅₀ values of ≤3 µM against all four parental lines and, critically, 'shows the same activity against their drug resistant, EMT analogs' [1]. This stands in contrast to PTX008, which is a cytostatic agent targeting galectin-1 and loses effectiveness in galectin-1-low or galectin-1-negative settings such as SQ20B-R cells [1].

drug resistance EMT cytotoxic chemotherapy calixarene

In Vivo Tumor Growth Inhibition: 50-Fold Superiority Over PTX008 in Syngeneic B16F10 Melanoma Model at 0.5 mg/kg

In the syngeneic B16F10 melanoma mouse model, PTX013 at 0.5 mg/kg administered intraperitoneally inhibited tumor growth 'by about 50-fold better than parent PTX008' [1]. A dose-response study (0.1–10 mg/kg, q1dx10) demonstrated that PTX013 achieved approximately 50% tumor growth inhibition at 0.2 mg/kg, 75% inhibition at 0.5 mg/kg, and ~90% inhibition at 1.5 mg/kg or higher [1]. The optimal intraperitoneal dose was determined to be between 0.2 and 0.5 mg/kg/day — 20- to 50-fold lower than the effective dose of PTX008 at 10 mg/kg/day [1]. A preliminary pharmacodynamics study with varied dosing schedules (q1dx10, q3dx4, q5dx2 at constant cumulative dose of 20 mg/kg) strongly suggested that PTX013 exhibits good in vivo exposure and a relatively long half-life [1].

in vivo efficacy B16F10 melanoma tumor xenograft dose-response

Approximately 8-Fold Stronger Galectin-3 Binding Versus PTX008 Driven by Reduced Alkyl Chain Length and Polar Character

Using ¹⁵N,¹H HSQC NMR spectroscopy, Miller et al. (2021) demonstrated that PTX008 binds galectin-3 (Gal-3) at the F-face of the carbohydrate recognition domain (CRD), albeit with rather low affinity. Molecular modeling of the PTX008–Gal-3 complex guided structural optimization: by removing the N-dimethyl alkyl chain amide groups of PTX008, the team produced PTX013, 'whose reduced alkyl chain length and polar character led to an approximately eightfold stronger binding than PTX008' [1]. PTX013 also binds galectin-1 (Gal-1) more strongly than PTX008, while neither compound interacts significantly with galectin-7 (Gal-7) [1]. Both PTX008 and PTX013 function as allosteric inhibitors of galectin binding to the canonical ligand lactose [1].

galectin-3 allosteric inhibitor NMR spectroscopy carbohydrate recognition domain

Independent Cross-Study Validation: PTX013 A549 IC₅₀ of 0.87 µg/mL Confirms Potency Advantage Over PTX008 (1.87 µg/mL) and PTX014 (8.28 µg/mL)

An independent study by Akhmedov et al. (2022) on fluorescein-labeled thiacalix[4]arenes included PTX008, PTX013, and PTX014 as reference comparators in an A549 human lung adenocarcinoma cytotoxicity assay. The reported IC₅₀ values were: PTX013 (cone) = 0.87 µg/mL, PTX008 (cone) = 1.87 µg/mL, and PTX014 (cone) = 8.28 µg/mL [1]. This independent dataset confirms that PTX013 is approximately 2.1-fold more potent than PTX008 and 9.5-fold more potent than PTX014 against A549 cells, corroborating the potency rank order established in Dings et al. (2013) [2].

A549 lung adenocarcinoma cross-study validation thiacalixarene comparator IC50 reproducibility

High-Impact Research and Industrial Application Scenarios for PTX-013 HCl Based on Verified Differentiation Data


Drug-Resistant Cancer Model Screening and EMT-Phenotype Pharmacology

PTX-013 HCl is uniquely suited for laboratories studying drug resistance mechanisms in cancer, particularly those employing EMT-phenotype models. As demonstrated by Dings et al. (2013), PTX013 maintains undiminished cytotoxic potency (IC₅₀ ≤3 µM) against four distinct drug-resistant human cancer sublines — Colo205-R (Enzastaurin-resistant), SQ20B-R (radio-resistant and PTX008-resistant), MCF7-R (WISP-2/CCN5 knockdown), and DLD-R (Snail-induced EMT) — with equivalent activity to their parental counterparts [1]. This contrasts sharply with PTX008, which loses all efficacy upon galectin-1 target downregulation in resistant lines. Researchers can deploy PTX013 as a tool compound to probe galectin-1-independent cytotoxic mechanisms in the EMT context or as a positive control in drug-resistance reversal screens.

In Vivo Syngeneic Tumor Model Studies Requiring Low-Dose, High-Efficacy Dosing Regimens

For in vivo pharmacology teams conducting syngeneic tumor studies, PTX-013 HCl offers a compelling dosing advantage: the optimal intraperitoneal dose range of 0.2–0.5 mg/kg/day is 20- to 50-fold lower than that required for PTX008 (10 mg/kg/day) [1]. At 0.5 mg/kg, PTX013 inhibits B16F10 melanoma tumor growth approximately 50-fold better than PTX008 [1]. This translates to reduced compound consumption per animal, lower per-experiment procurement costs, and a more favorable toxicity profile at efficacious doses — body weights remained constant at 0.5 mg/kg, whereas higher doses (5–10 mg/kg) caused transient body weight loss requiring treatment interruption [1]. The q5dx2 schedule (two injections of 10 mg/kg every 5 days) achieving ~90% tumor growth inhibition further supports flexible dosing design [1].

Galectin-3 Allosteric Inhibitor Mechanistic Studies and Galectin Selectivity Profiling

The 2021 ChemMedChem study by Miller et al. established that PTX013 binds the F-face of the galectin-3 carbohydrate recognition domain with approximately 8-fold greater affinity than PTX008, while also binding galectin-1 more strongly and sparing galectin-7 [1]. This profile makes PTX013 a valuable chemical probe for dissecting galectin-3-dependent versus galectin-1-dependent biological processes, particularly given that PTX008 was previously characterized primarily as a galectin-1 ligand. Both compounds act as allosteric inhibitors of canonical lactose binding, enabling comparative allostery studies across the galectin family [1].

Structure-Activity Relationship (SAR) Reference Standard for Calix[4]arene Medicinal Chemistry Programs

Medicinal chemistry teams optimizing calixarene-based therapeutics can use PTX-013 HCl as a benchmark compound representing the 'short, polar substituent' SAR branch. The structural modification — replacement of the N-(2-dimethylamino)ethyl acetamido groups of PTX008 with shorter 2-dimethylaminoethoxy groups in PTX013 — produced an 8-fold galectin-3 affinity gain and a >140-fold potency increase in certain cell lines (e.g., 2H11: IC₅₀ 0.7 µM vs >100 µM) [1][2]. PTX014, which retains longer substituents, shows substantially weaker activity (A549 IC₅₀ = 8.28 µg/mL vs PTX013 0.87 µg/mL) [3]. This well-characterized potency gradient (PTX013 >> PTX008 > PTX014) provides a validated SAR reference framework for rational design of next-generation calixarene analogs.

Quote Request

Request a Quote for PTX-013 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.